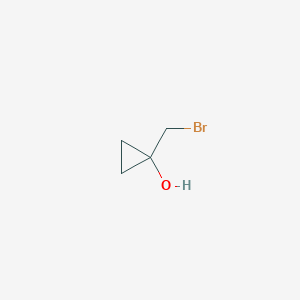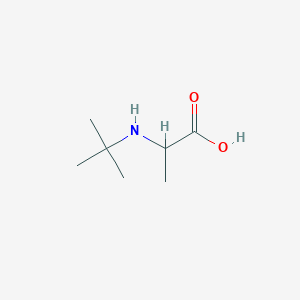![molecular formula C13H15N3O2 B13123277 5'-(Aminomethyl)spiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4(1'H)-dione](/img/structure/B13123277.png)
5'-(Aminomethyl)spiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4(1'H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-(Aminomethyl)spiro[cyclohexane-1,3’-pyrrolo[2,3-b]pyridine]-2’,4(1’H)-dione is a complex heterocyclic compound that features a spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(Aminomethyl)spiro[cyclohexane-1,3’-pyrrolo[2,3-b]pyridine]-2’,4(1’H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the Mannich reaction, where a ketone, formaldehyde, and an amine are reacted to form the aminomethylated product . The reaction conditions often include the use of methanol as a solvent and mild heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5’-(Aminomethyl)spiro[cyclohexane-1,3’-pyrrolo[2,3-b]pyridine]-2’,4(1’H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds.
Applications De Recherche Scientifique
5’-(Aminomethyl)spiro[cyclohexane-1,3’-pyrrolo[2,3-b]pyridine]-2’,4(1’H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5’-(Aminomethyl)spiro[cyclohexane-1,3’-pyrrolo[2,3-b]pyridine]-2’,4(1’H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiroindole derivatives: Known for their biological activities, including anticancer and antimicrobial properties.
Spirooxindole derivatives: Used in drug design for their ability to interact with biological targets.
Uniqueness
5’-(Aminomethyl)spiro[cyclohexane-1,3’-pyrrolo[2,3-b]pyridine]-2’,4(1’H)-dione is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H15N3O2 |
|---|---|
Poids moléculaire |
245.28 g/mol |
Nom IUPAC |
5-(aminomethyl)spiro[1H-pyrrolo[2,3-b]pyridine-3,4'-cyclohexane]-1',2-dione |
InChI |
InChI=1S/C13H15N3O2/c14-6-8-5-10-11(15-7-8)16-12(18)13(10)3-1-9(17)2-4-13/h5,7H,1-4,6,14H2,(H,15,16,18) |
Clé InChI |
VJCKWQWCTXKPJU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1=O)C3=C(NC2=O)N=CC(=C3)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


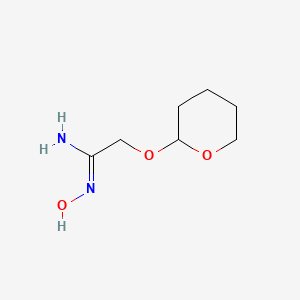
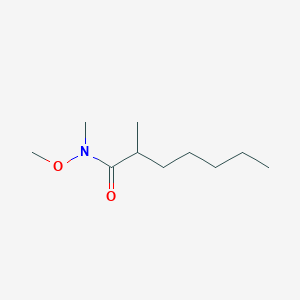
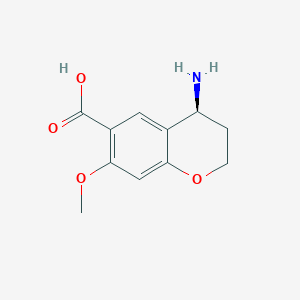
![[4-[(R)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-[(4S)-3-methyl-5-oxo-1,4-dihydropyrazol-4-yl]methyl]phenyl] 4-methoxybenzoate](/img/structure/B13123208.png)
![3-(Hydrazinylmethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13123211.png)





![(1S)-1-Phenyl-3-azabicyclo[3.1.0]hexanehydrochloride](/img/structure/B13123257.png)
